1-Boc-7-Benzyloxy-3-bromoindole
Overview
Description
1-Boc-7-Benzyloxy-3-bromoindole is a chemical compound with the following properties:
- CAS Number : 914349-40-9
- Molecular Formula : C₂₀H₂₀BrNO₃
- Molecular Weight : 402.28 g/mol
- Linear Structure Formula : !C20H20BrNO3
- Boiling Point : Not specified
Synthesis Analysis
The synthesis of 1-Boc-7-Benzyloxy-3-bromoindole involves specific organic reactions. Unfortunately, I couldn’t retrieve detailed synthetic pathways from the available sources. Further research would be necessary to explore its synthesis.
Molecular Structure Analysis
1-Boc-7-Benzyloxy-3-bromoindole features a bromine atom substituted at the 3-position of the indole ring. The Boc (tert-butoxycarbonyl) protecting group is attached to the nitrogen atom. The benzyloxy group is linked to the 7-position of the indole ring. This arrangement influences its reactivity and properties.
Chemical Reactions Analysis
1-Boc-7-Benzyloxy-3-bromoindole can participate in various chemical reactions, including:
- Cross-Coupling Reactions : It can serve as a substrate for Suzuki, Heck, or Negishi couplings.
- Nucleophilic Substitution : The bromine atom can undergo substitution reactions.
- Base-Catalyzed Hydrolysis : Removal of the Boc group under basic conditions.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder.
- Solubility : Soluble in organic solvents (e.g., DMSO, chloroform).
- Stability : Store sealed and dry at 2-8°C.
Scientific Research Applications
Organic Synthesis Enhancements
1-Boc-7-Benzyloxy-3-bromoindole has been utilized in the synthesis of complex organic compounds. For instance, a study demonstrates the use of similar bromoindole derivatives in the one-pot, two-step synthesis of benzimidazole derivatives, employing green chemistry principles like atmospheric air as an oxidant, showcasing the versatility of bromoindoles in constructing heterocyclic compounds with high yields and exploring their photophysical properties (Liu et al., 2017). Another research effort highlights the synthesis of kinase inhibitors, including Nintedanib and Hesperadin, through the Eschenmoser coupling reaction, illustrating the role of substituted 3-bromooxindoles in medicinal chemistry synthesis (Marek et al., 2021).
Advancements in Catalytic Processes
The compound is also pivotal in catalytic processes, as demonstrated by a study on silver-mediated intramolecular Friedel–Crafts-type cyclizations. This method efficiently produces isochromeno[3,4-b]indolines and 3-arylindoles, facilitating novel routes to heterocyclic moieties (Yamashiro et al., 2019). Similarly, research on Rh-catalyzed addition of arylboronic acids to isatin-derived N-Boc-protected ketimines expands the toolkit for synthesizing biologically active compounds, underscoring the utility of bromoindole derivatives in obtaining chiral 3-amino-3-aryl-2-oxindoles with high yields and functional-group compatibility (Marques & Burke, 2016).
Safety And Hazards
- Signal Word : Not specified
- Precautionary Statements :
- Handle with care.
- Avoid inhalation, skin contact, and ingestion.
- Keep away from heat, sparks, and open flames.
- Use personal protective equipment.
- Read the label before use.
- Keep out of reach of children.
Future Directions
1-Boc-7-Benzyloxy-3-bromoindole’s potential applications warrant further investigation. Researchers can explore its:
- Biological Activity : Assess its impact on cellular processes.
- Medicinal Chemistry : Design derivatives for drug development.
- Functionalization : Modify its structure for specific purposes.
properties
IUPAC Name |
tert-butyl 3-bromo-7-phenylmethoxyindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(2,3)25-19(23)22-12-16(21)15-10-7-11-17(18(15)22)24-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKQYAKUPQJCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660100 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-7-Benzyloxy-3-bromoindole | |
CAS RN |
914349-40-9 | |
Record name | tert-Butyl 7-(benzyloxy)-3-bromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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